CYCLO(-SER-TYR)

Catalog No.
S616340
CAS No.
21754-31-4
M.F
C12H14N2O4
M. Wt
250.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CYCLO(-SER-TYR)

CAS Number

21754-31-4

Product Name

CYCLO(-SER-TYR)

IUPAC Name

(3S,6S)-3-(hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

InChI

InChI=1S/C12H14N2O4/c15-6-10-12(18)13-9(11(17)14-10)5-7-1-3-8(16)4-2-7/h1-4,9-10,15-16H,5-6H2,(H,13,18)(H,14,17)/t9-,10-/m0/s1

InChI Key

CHYMARRIVIIBNV-UWVGGRQHSA-N

SMILES

C1=CC(=CC=C1CC2C(=O)NC(C(=O)N2)CO)O

Synonyms

cyclo(D-seryl-L-tyrosyl), cyclo(L-seryl-L-tyrosyl), cyclo(Ser-Tyr), cyclo(seryltyrosyl)

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)NC(C(=O)N2)CO)O

Isomeric SMILES

C1=CC(=CC=C1C[C@H]2C(=O)N[C@H](C(=O)N2)CO)O

Precursor Molecule for Sirodesmin Biosynthesis:

Cyclo(seryltyrosyl) is primarily studied in the context of its role as a precursor molecule in the biosynthesis of sirodesmin, a mycotoxin produced by certain fungal species, particularly Aspergillus species. These fungi are commonly found in soil and decaying vegetation []. Sirodesmin is a potent inhibitor of RNA polymerase II, an enzyme crucial for eukaryotic cell transcription []. Research suggests that cyclo(seryltyrosyl) undergoes a series of enzymatic modifications within the fungus to eventually form the core structure of sirodesmin []. Understanding this process could be valuable in developing strategies to control the growth and spread of sirodesmin-producing fungi, which pose a potential threat to agricultural crops and human health [].

Potential Antimicrobial Activity:

Some studies have investigated the potential antimicrobial properties of cyclo(seryltyrosyl) itself. However, these studies are limited and the results are inconclusive. One study reported the compound exhibited weak antifungal activity against certain fungal strains []. Further research is needed to confirm these findings and explore the potential mechanisms of any observed antimicrobial activity.

Cyclo(seryltyrosyl) is a cyclic dipeptide composed of the amino acids serine and tyrosine. Its systematic name is (3S,6S)-3-(hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione, and it has the chemical formula C₁₂H₁₄N₂O₄. This compound exhibits unique structural features due to the cyclic nature of its backbone, which influences its chemical properties and biological activities. The presence of both hydroxyl and aromatic groups contributes to its amphiphilic character, allowing it to engage in diverse interactions within biological systems .

Currently, there is no documented information on the mechanism of action of Cyclo(Ser-Tyr) in biological systems or its interaction with other compounds.

As research on Cyclo(Ser-Tyr) is limited, data on its toxicity, flammability, and reactivity is not available.

Future Research Directions

  • Investigation of synthetic routes for Cyclo(Ser-Tyr) with high yield and stereochemical control.
  • Exploration of its potential biological activities, such as enzyme inhibition or receptor binding.
  • Evaluation of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion, if further research suggests potential applications.
Typical of peptides and cyclic compounds. Notably, it is susceptible to hydrolysis under acidic or basic conditions, leading to the release of its constituent amino acids. Additionally, the hydroxyl group of tyrosine can participate in oxidative reactions, forming phenoxyl radicals, which are important in various biochemical pathways. These radicals can be stabilized or repaired by thiols such as cysteine, indicating a potential interplay between different amino acids in metabolic processes .

The biological activity of cyclo(seryltyrosyl) is largely attributed to its components—serine and tyrosine—both of which play crucial roles in numerous physiological functions. Tyrosine is a precursor for neurotransmitters such as dopamine and norepinephrine, while serine is involved in the synthesis of proteins and other biomolecules. Research indicates that cyclic peptides often exhibit enhanced stability and bioactivity compared to their linear counterparts, making cyclo(seryltyrosyl) a candidate for further investigation in therapeutic applications .

Synthesis of cyclo(seryltyrosyl) typically involves several methods:

  • Solid-Phase Peptide Synthesis: This method allows for the stepwise assembly of amino acids on a solid support, culminating in cyclization through the formation of peptide bonds.
  • Solution-Phase Synthesis: Involves the coupling of serine and tyrosine derivatives followed by cyclization under controlled conditions.
  • Macrocyclization Techniques: Advanced methods such as ring-closing metathesis or other multicomponent reactions can be employed to enhance yield and purity during synthesis .

Cyclo(seryltyrosyl) has potential applications in various fields:

  • Pharmaceuticals: Due to its structural properties, it may serve as a scaffold for drug design targeting neurological disorders.
  • Biotechnology: Its unique properties could be harnessed in the development of biosensors or as a tool for studying protein interactions.
  • Cosmetics: The compound's hydrophilic characteristics make it suitable for formulations aimed at skin hydration and protection .

Cyclo(seryltyrosyl) shares structural similarities with several other cyclic peptides. Here are some notable comparisons:

CompoundStructureUnique Features
Cyclo(ser-gly)Cyclic dipeptideSimpler structure; less hydrophobicity
Cyclo(tyr-tyr)Dipeptide with two tyrosinesEnhanced aromatic interactions; potential for dimerization
Cyclo(ser-ala)Cyclic dipeptideLacks aromatic character; more polar
Cyclo(thr-tyr)Cyclic dipeptideContains threonine; different phosphorylation sites

Cyclo(seryltyrosyl) is unique due to its specific combination of serine and tyrosine, providing distinct biochemical properties that may not be present in other cyclic peptides .

XLogP3

0.2

Other CAS

21754-31-4

Wikipedia

Cyclo(L-seryl-L-tyrosyl)

Dates

Last modified: 08-15-2023

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